1,3-Benzodioxole, hexahydro-, trans-

Stereochemistry Conformational analysis Chiral resolution

1,3-Benzodioxole, hexahydro-, trans- (CAS 1792-73-0), systematically (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole, is a saturated bicyclic acetal with molecular formula C₇H₁₂O₂ and exact mass 128.0837 Da. It features a trans-fused ring junction with two defined atom stereocenters and zero rotatable bonds, conferring a rigid, conformationally locked scaffold.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1792-73-0
Cat. No. B12685925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole, hexahydro-, trans-
CAS1792-73-0
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)OCO2
InChIInChI=1S/C7H12O2/c1-2-4-7-6(3-1)8-5-9-7/h6-7H,1-5H2/t6-,7-/m1/s1
InChIKeyTYSYUUIDELSMQE-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Hexahydro-1,3-benzodioxole (CAS 1792-73-0): A Configurationally Defined, Saturated Bicyclic Acetal for Stereochemical Quality Control in Procurement


1,3-Benzodioxole, hexahydro-, trans- (CAS 1792-73-0), systematically (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole, is a saturated bicyclic acetal with molecular formula C₇H₁₂O₂ and exact mass 128.0837 Da [1]. It features a trans-fused ring junction with two defined atom stereocenters and zero rotatable bonds, conferring a rigid, conformationally locked scaffold [1]. The compound is formally the methylene acetal of trans-cyclohexane-1,2-diol and belongs to the hexahydrobenzodioxole class, distinct from its aromatic parent 1,3-benzodioxole (CAS 274-09-9) by full saturation of the carbocyclic ring. Its computed LogP of 1.30 and topological polar surface area of 18.5 Ų place it in a narrow physicochemical space relevant to CNS permeation and formulation design [1].

Why Generic Substitution Fails for trans-Hexahydro-1,3-benzodioxole (CAS 1792-73-0): Stereochemistry, Ring Saturation, and Conformational Rigidity Are Not Interchangeable Properties


The trans-configured hexahydro-1,3-benzodioxole cannot be treated as a drop-in replacement for its cis-isomer (CAS 932-42-3), the aromatic parent 1,3-benzodioxole, or the open-chain diol precursor. The trans ring junction enforces a fixed spatial relationship between the acetal oxygen atoms and the cyclohexane chair, dictating molecular shape, dipole orientation, and intermolecular packing [1]. The cis isomer adopts a distinctly different conformation affecting boiling point, crystal habit, and solubility [2]. The aromatic parent (C₇H₆O₂) differs fundamentally in electronic structure (π-system, UV chromophore), reactivity (electrophilic aromatic substitution vs. aliphatic acetal chemistry), and toxicity profile [1]. The precursor trans-cyclohexane-1,2-diol (C₆H₁₂O₂) presents two hydrogen-bond-donating hydroxyl groups absent in the acetal, drastically altering LogP and membrane permeability [1]. The quantitative evidence below establishes that stereochemical identity, ring saturation state, and conformational restriction each carry measurable consequences for procurement specification.

Product-Specific Quantitative Evidence Guide: Differentiating trans-Hexahydro-1,3-benzodioxole (CAS 1792-73-0) from Its Closest Analogs


Stereochemical Identity: Trans vs. Cis Ring Junction Configuration Defines Molecular Shape

The target compound carries the (3aR,7aR) absolute configuration with two defined atom stereocenters at the ring junction, confirmed by the InChIKey stereochemical layer (/t6-,7-/m1/s1) and the isomeric SMILES string C1CC[C@@H]2[C@@H](C1)OCO2 [1]. In contrast, the cis-isomer (CAS 932-42-3, ChemSpider ID 253950) is registered with zero defined stereocenters, reflecting its meso or racemic nature . The trans isomer is reported to crystallize as a monoclinic crystal, whereas the cis isomer is described as a yellow oily substance at ambient temperature [2]. This difference in physical state directly impacts handling, formulation, and purification strategy.

Stereochemistry Conformational analysis Chiral resolution

Conformational Restriction: Zero Rotatable Bonds vs. Flexible Diol Precursor

trans-Hexahydro-1,3-benzodioxole possesses zero rotatable bonds (computed by Cactvs 3.4.8.18), a feature that rigidifies the molecule and reduces the entropic penalty upon binding to biological targets or upon crystallization [1]. Its precursor, trans-cyclohexane-1,2-diol (CAS 1460-57-7, C₆H₁₂O₂, MW 116.16), has two freely rotating C–OH bonds and also presents two hydrogen bond donor sites (HBD = 2), compared to zero for the title acetal [2]. The acetal also eliminates the diol's hydrogen bond donor capacity, shifting the computed LogP from approximately -0.2 (estimated for the diol) to 1.30 for the acetal, representing an approximate 30-fold increase in predicted octanol/water partition coefficient [1][2].

Conformational restriction Drug design Permeability

Cytochrome P450 Type III Spectral Interaction: Shared cis/trans Profile Distinct from Aromatic Methylenedioxyphenyl Compounds

In a comparative study of 13 methylenedioxyphenyl compounds using NADPH-fortified southern armyworm (Spodoptera eridania) midgut microsomes, both cis- and trans-methylenedioxycyclohexanes exhibited Type III optical difference spectra with a major Soret peak at approximately 430 nm and a very weak absorbance maximum at approximately 480 nm [1]. Formation of the Type III spectral complex occurred very rapidly and was associated with a marked decrease—up to 72%—in cytochrome P-450 levels as measured by carbon monoxide binding [1]. This contrasts with aromatic methylenedioxyphenyl compounds (e.g., piperonyl butoxide class), which typically show prominent absorbance at 455–458 nm, enabling spectral differentiation between saturated and aromatic analogs in complex biological matrices [1].

Cytochrome P450 Metabolic stability Toxicology

Acetal Stability Profile: Methylene Acetal as a More Robust Protecting Group Relative to Acetonide Analogs

Methylene acetals, including the hexahydro-1,3-benzodioxole scaffold, are recognized as more robust diol protecting groups under acidic conditions compared to their acetonide (isopropylidene) counterparts [1][2]. In the broader class, methylene acetals demonstrate greater resistance to acid-catalyzed hydrolysis than ketals such as 2,2-dimethyl-1,3-dioxolanes, a property exploited in orthogonal protecting group strategies [1]. While direct comparative hydrolytic half-life data for trans-hexahydro-1,3-benzodioxole specifically is not available in the open literature, the class-level trend is well-established: the methylene acetal linkage resists cleavage under conditions that readily remove acetonide groups (e.g., 60–80% aqueous acetic acid at 25–60 °C) [2].

Protecting group chemistry Acetal stability Selective deprotection

Best Research and Industrial Application Scenarios for trans-Hexahydro-1,3-benzodioxole (CAS 1792-73-0)


Stereochemical Building Block for Chiral API Intermediate Synthesis

The (3aR,7aR) absolute configuration, crystalline physical form, and absence of rotatable bonds make this compound a well-defined chiral synthon for constructing stereochemically complex pharmaceutical intermediates. The crystalline nature enables purification to high enantiomeric excess via recrystallization, a significant practical advantage over the liquid cis isomer. The methylene acetal can serve as a masked trans-1,2-diol for late-stage deprotection in drug candidate synthesis, with the methylene acetal demonstrating greater acid stability than acetonide alternatives, permitting a wider range of upstream transformations [1][2].

Cytochrome P450 Probe Substrate for Insecticide Synergist Screening

The distinct Type III cytochrome P-450 spectral signature (Soret peak at ~430 nm, weak 480 nm absorbance) differentiates this saturated scaffold from aromatic methylenedioxyphenyl synergists [1]. This spectral fingerprint can serve as a reference standard in high-throughput P-450 inhibition screening programs for agrochemical discovery, where distinguishing between saturated and aromatic chemotypes is critical for structure-activity relationship interpretation. The rapid complex formation and associated P-450 depletion (up to 72%) also provide a quantitative endpoint for comparing inhibitor potency across structural series [1].

Conformationally Restricted Fragment for Fragment-Based Drug Discovery (FBDD)

With zero rotatable bonds, two hydrogen bond acceptors, zero hydrogen bond donors, a molecular weight of 128.17 Da, and a computed LogP of 1.30, trans-hexahydro-1,3-benzodioxole fits within the rule-of-three guidelines for fragment libraries [1]. Its conformational rigidity maximizes binding efficiency per atom (ligand efficiency) relative to flexible diol fragments of similar size. The absence of aromaticity also eliminates potential PAINS-related assay interference that can complicate screening hits derived from aromatic benzodioxole fragments [1].

Orthogonal Diol Protection in Multi-Step Natural Product Total Synthesis

In complex molecule synthesis where multiple hydroxyl groups require sequential protection and deprotection, the methylene acetal of trans-cyclohexane-1,2-diol offers orthogonal stability relative to silyl ethers, benzyl ethers, and acetonides. The class-level evidence indicates that methylene acetals withstand acidic conditions that cleave acetonide groups, enabling chemoselective deprotection strategies in advanced intermediates [1][2]. The crystalline trans isomer further facilitates intermediate isolation and characterization by X-ray crystallography when heavy atoms are present elsewhere in the molecule [1].

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